molecular formula C38H64O8P2Zn B154690 Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) CAS No. 10175-95-8

Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)

Cat. No. B154690
CAS RN: 10175-95-8
M. Wt: 776.2 g/mol
InChI Key: JXBMLLSGNATXRM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) is a zinc complex of butylated hydroxytoluene (BHT) and is commonly used as an antioxidant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves its ability to scavenge free radicals and prevent lipid peroxidation. This compound also has the ability to chelate metal ions, which can contribute to its antioxidant activity.

Biochemical And Physiological Effects

Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has been shown to have various biochemical and physiological effects. It has been demonstrated to protect against liver damage induced by oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) in lab experiments include its ability to enhance the solubility and bioavailability of certain drugs and its antioxidant and anti-inflammatory properties. However, its insolubility in water can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1). One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems.

Synthesis Methods

The synthesis of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves the reaction of Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) with zinc oxide in the presence of phosphoric acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has various applications in scientific research. It has been shown to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. Additionally, this compound has been used in the development of new drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs.

properties

CAS RN

10175-95-8

Product Name

Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)

Molecular Formula

C38H64O8P2Zn

Molecular Weight

776.2 g/mol

IUPAC Name

zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate

InChI

InChI=1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2

InChI Key

JXBMLLSGNATXRM-UHFFFAOYSA-L

SMILES

CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2]

Canonical SMILES

CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2]

Other CAS RN

10175-95-8

Origin of Product

United States

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